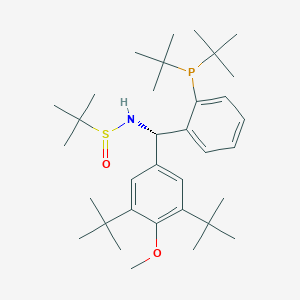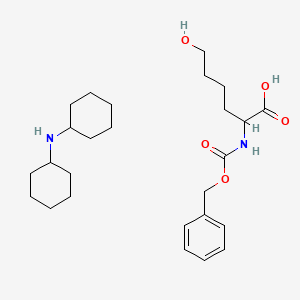
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including phosphanyl, sulfinamide, and methoxyphenyl, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phosphanyl group: This step involves the reaction of a biphenyl derivative with di-tert-butylphosphine under controlled conditions to introduce the phosphanyl group.
Introduction of the sulfinamide group: This step involves the reaction of a suitable amine with a sulfinyl chloride derivative to form the sulfinamide group.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
化学反应分析
Types of Reactions
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phosphanyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
科学研究应用
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials and polymers, particularly those with specific electronic or optical properties.
作用机制
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
相似化合物的比较
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound shares the phosphanyl group and biphenyl structure but lacks the sulfinamide and methoxyphenyl groups.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Similar to the previous compound but with a methyl group on the biphenyl structure.
1,1’-Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II): This compound contains the di-tert-butylphosphino group but is structurally different due to the presence of a ferrocene core and palladium coordination.
Uniqueness
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C34H56NO2PS |
|---|---|
分子量 |
573.9 g/mol |
IUPAC 名称 |
N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39?/m0/s1 |
InChI 键 |
GWINWJLUPIKHDB-RUITYDCOSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)


![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
